rac-(3aR,4S,9bS)-8-chloro-6-methyl-3H,3aH,4H,5H,9bH-cyclopenta[c]quinoline-4-carboxylic acid
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Description
Rac-(3aR,4S,9bS)-8-chloro-6-methyl-3H,3aH,4H,5H,9bH-cyclopenta[c]quinoline-4-carboxylic acid is a useful research compound. Its molecular formula is C14H14ClNO2 and its molecular weight is 263.72 g/mol. The purity is usually 95%.
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Biological Activity
The compound rac-(3aR,4S,9bS)-8-chloro-6-methyl-3H,3aH,4H,5H,9bH-cyclopenta[c]quinoline-4-carboxylic acid is a member of the quinoline family known for its diverse biological activities. This article explores its biological properties, including antitumor and antibacterial activities, supported by research findings and data tables.
- Molecular Formula : C14H14ClN2O2
- Molecular Weight : 274.27 g/mol
- CAS Number : 1415811-53-8
Antitumor Activity
Research indicates that derivatives of quinoline compounds exhibit significant antitumor properties. For instance, a study evaluated the antitumor activity of various synthesized compounds against HepG2 and HCT116 cancer cell lines using the MTT assay. The results showed that certain derivatives exhibited IC50 values ranging from 7.7 to 14.2 µg/ml compared to standard drugs like 5-fluorouracil and afatinib .
Table 1: Antitumor Activity of Quinoline Derivatives
Compound | Cell Line | IC50 (µg/ml) |
---|---|---|
rac-(3aR,4S,9bS)-8-chloro-6-methyl... | HepG2 | 7.7 - 14.2 |
5-Fluorouracil | HepG2 | 7.9 |
Afatinib | HepG2 | 5.4 |
rac-(3aR,4S,9bS)-8-chloro-6-methyl... | HCT116 | 14.2 |
5-Fluorouracil | HCT116 | 5.3 |
The mechanism by which this compound exerts its antitumor effects may involve the inhibition of epidermal growth factor receptor (EGFR) signaling pathways. In vitro studies have shown moderate inhibition of EGFR with IC50 values in the micromolar range . Molecular docking studies further elucidate the interaction between the compound and EGFR kinase.
Antibacterial Activity
In addition to its antitumor properties, this compound has been evaluated for antibacterial activity against various strains of bacteria including Staphylococcus aureus and Escherichia coli. The agar diffusion method was utilized to assess efficacy.
Table 2: Antibacterial Activity Against Various Strains
Compound | Bacteria | Activity Level |
---|---|---|
rac-(3aR,... | Staphylococcus aureus | Significant |
rac-(3aR,... | Escherichia coli | Moderate |
rac-(3aR,... | Pseudomonas aeruginosa | Weak |
Case Studies and Research Findings
- Antiproliferative Studies : In vivo studies demonstrated that compounds similar to rac-(3aR,4S,9bS)-8-chloro-6-methyl... showed selective growth inhibition against melanoma and prostate cancer cells compared to control fibroblast cells .
- Cytotoxicity Assessments : The cytotoxic effects were evaluated using mouse macrophage cell lines (RAW 264.7), revealing low cytotoxicity levels comparable to established antibiotics like ampicillin .
Table 3: Cytotoxicity Results in RAW264.7 Cells
Compound | IC50 (µg/ml) |
---|---|
rac-(3aR,... | 98.2 |
rac-(3aR,... | 56.8 |
Ampicillin | Similar |
Properties
Molecular Formula |
C14H14ClNO2 |
---|---|
Molecular Weight |
263.72 g/mol |
IUPAC Name |
(3aS,4R,9bR)-8-chloro-6-methyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid |
InChI |
InChI=1S/C14H14ClNO2/c1-7-5-8(15)6-11-9-3-2-4-10(9)13(14(17)18)16-12(7)11/h2-3,5-6,9-10,13,16H,4H2,1H3,(H,17,18)/t9-,10+,13-/m1/s1 |
InChI Key |
QGBJKSXGAYOVCU-GBIKHYSHSA-N |
Isomeric SMILES |
CC1=CC(=CC2=C1N[C@H]([C@@H]3[C@H]2C=CC3)C(=O)O)Cl |
Canonical SMILES |
CC1=CC(=CC2=C1NC(C3C2C=CC3)C(=O)O)Cl |
Origin of Product |
United States |
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